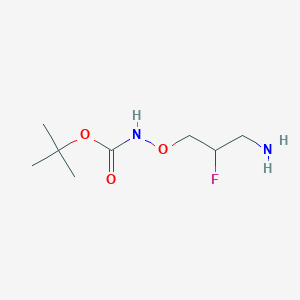
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and survival.
生化和生理效应
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have different biochemical and physiological effects depending on the specific target it interacts with. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific protein kinases. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the growth of bacteria and fungi by interfering with specific metabolic pathways.
实验室实验的优点和局限性
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using specific methods, which makes it readily available for research purposes. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have promising biological activities, which makes it a potential candidate for drug discovery. However, one of the limitations is that the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, which makes it difficult to optimize its biological activity.
未来方向
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several future directions for research. One of the future directions is to investigate the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) in more detail, which could lead to the optimization of its biological activity. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used as a building block for the synthesis of more potent inhibitors of specific enzymes or proteins. Furthermore, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used for the development of new antimicrobial agents for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments, and it has several future directions for research. Overall, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a promising compound that could lead to the development of new drugs and antimicrobial agents.
合成方法
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is synthesized using a specific method that involves the reaction of 3-amino-2-fluoropropanol with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) as a white solid, which is purified using different techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. The compound has been used as a building block for the synthesis of different molecules that have shown promising biological activities. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been used for the synthesis of inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases.
属性
CAS 编号 |
138142-80-0 |
|---|---|
产品名称 |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
分子式 |
C8H17FN2O3 |
分子量 |
208.23 g/mol |
IUPAC 名称 |
tert-butyl N-(3-amino-2-fluoropropoxy)carbamate |
InChI |
InChI=1S/C8H17FN2O3/c1-8(2,3)14-7(12)11-13-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI 键 |
IZBNYWNSXBUPII-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC(CN)F |
规范 SMILES |
CC(C)(C)OC(=O)NOCC(CN)F |
同义词 |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
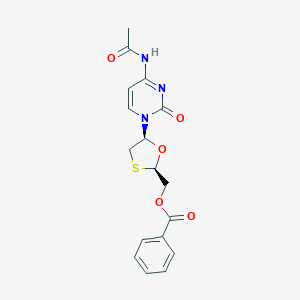
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
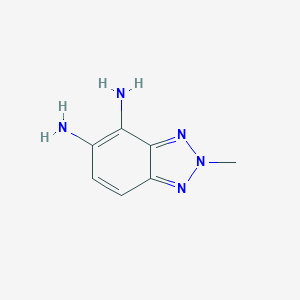
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
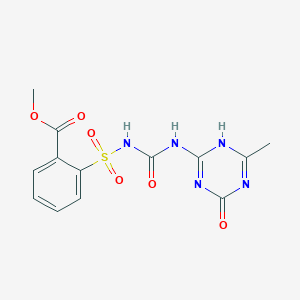
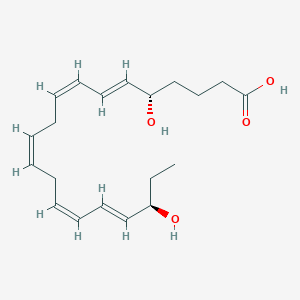
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
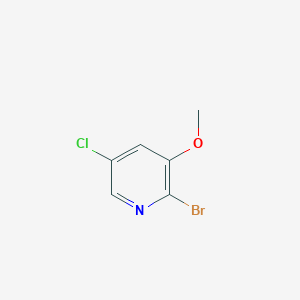
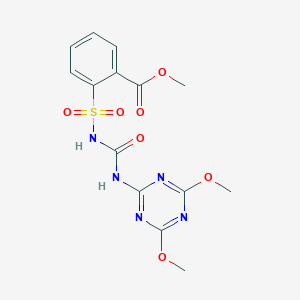
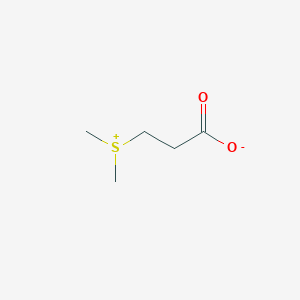
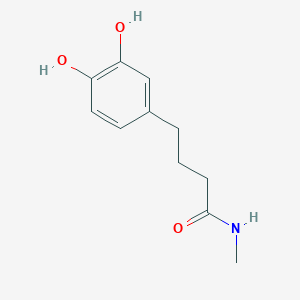
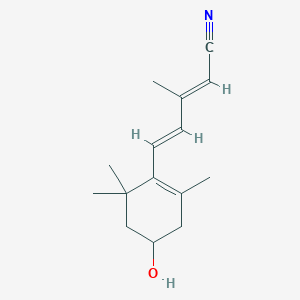
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)